2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
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Overview
Description
2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with a 2-methylbenzyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-methyl-5-hydroxy-4-oxopyridine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetic anhydride to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or specific bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups, potentially leading to a wide range of derivatives with different properties.
Scientific Research Applications
2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-((2-methylbenzyl)oxy)-1-benzofuran-3-carboxylic acid
- 2-methyl-5-((2-methylbenzyl)oxy)-1-benzofuran-3-carboxylic acid ethyl ester
- 5-benzyloxy-2-methyl-benzofuran-3-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-methyl-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-5-3-4-6-13(11)10-21-15-8-18(9-16(17)20)12(2)7-14(15)19/h3-8H,9-10H2,1-2H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJXGYCGPRQDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)C)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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